![molecular formula C15H12ClN5O B13843825 2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline](/img/structure/B13843825.png)
2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline is a heterocyclic compound that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound combines the quinazoline moiety with a chloropyrazinyl group and an azetidinyl group, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline typically involves the following steps:
Formation of the Chloropyrazinyl Intermediate: The starting material, 3-chloropyrazine, is reacted with an appropriate reagent to introduce the azetidinyl group.
Coupling with Quinazoline: The chloropyrazinyl intermediate is then coupled with a quinazoline derivative under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chloropyrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the chloropyrazinyl group with other functional groups.
Aplicaciones Científicas De Investigación
2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline involves its interaction with specific molecular targets. The quinazoline core structure is known to interact with various enzymes and receptors, potentially modulating their activity. The chloropyrazinyl and azetidinyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-(3-Chloropyrazin-2-yloxy)azetidin-1-yl)quinoline
- 2-(3-((3-chloropyrazin-2-yl)oxy)azetidin-1-yl)quinazoline
Uniqueness
2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives. The presence of the chloropyrazinyl and azetidinyl groups may enhance its reactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H12ClN5O |
|---|---|
Peso molecular |
313.74 g/mol |
Nombre IUPAC |
2-[3-(3-chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline |
InChI |
InChI=1S/C15H12ClN5O/c16-13-14(18-6-5-17-13)22-11-8-21(9-11)15-19-7-10-3-1-2-4-12(10)20-15/h1-7,11H,8-9H2 |
Clave InChI |
XCOFJIBGYFHGKZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=NC3=CC=CC=C3C=N2)OC4=NC=CN=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


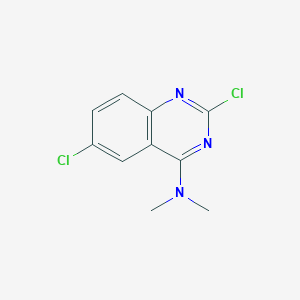
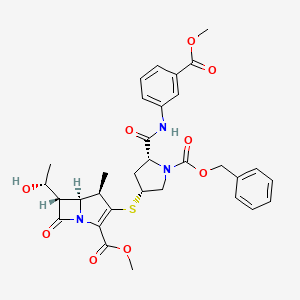


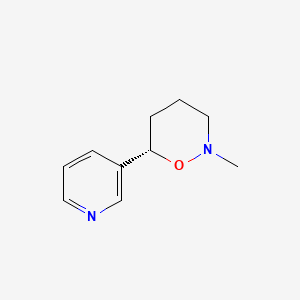
![1-[4-(4-Butyltriazol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B13843777.png)
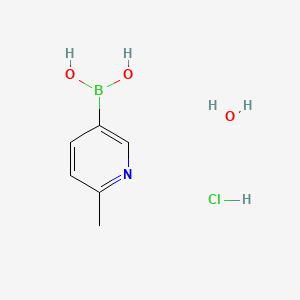

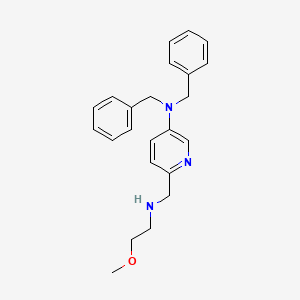
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13843796.png)
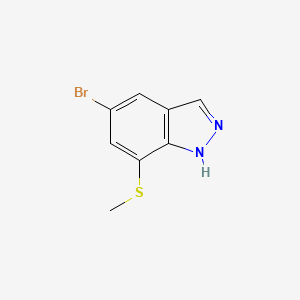
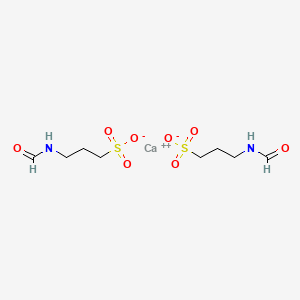
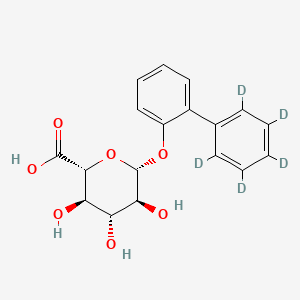
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13843815.png)
